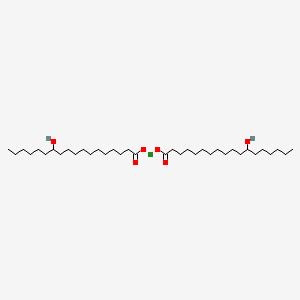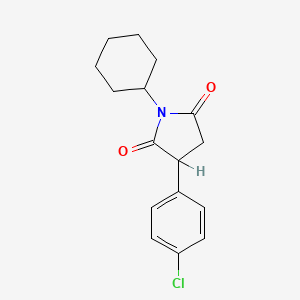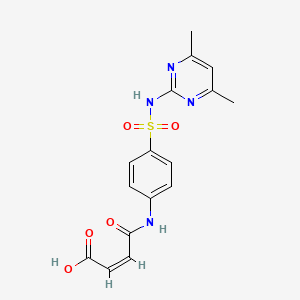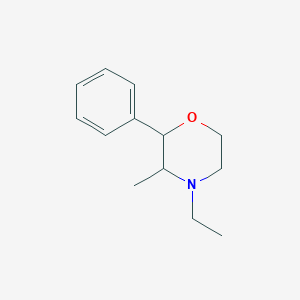
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo(3,4-c)pyridine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study cellular processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It may exhibit activity against specific diseases or conditions, making it valuable for pharmaceutical research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with analogous structures, such as:
- Pyrrolopyridines
- Piperazinyl derivatives
- Piperidinyl derivatives
Uniqueness
What sets 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- apart is its unique combination of functional groups and structural features
Propiedades
Número CAS |
173174-88-4 |
|---|---|
Fórmula molecular |
C26H33N5O3 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C26H33N5O3/c1-19-16-22-23(24(27-19)30-10-6-3-7-11-30)26(34)31(25(22)33)18-21(32)17-28-12-14-29(15-13-28)20-8-4-2-5-9-20/h2,4-5,8-9,16,21,32H,3,6-7,10-15,17-18H2,1H3 |
Clave InChI |
BWKCDKWAWLRORV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CC(CN4CCN(CC4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




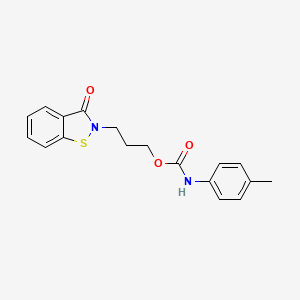

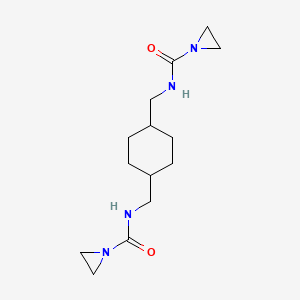

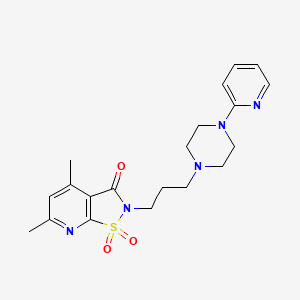

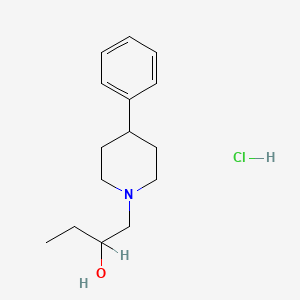
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
